Tetrahydro-4H-thiopyran-4-one 1-oxide
Overview
Description
Tetrahydro-4H-thiopyran-4-one 1-oxide is an organic sulfur compound with the molecular formula C5H8O2S It is a derivative of tetrahydro-4H-thiopyran-4-one, where the sulfur atom is oxidized to form a sulfoxide group
Synthetic Routes and Reaction Conditions:
Intramolecular Dieckmann Condensation: this compound can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation.
Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: Tetrahydro-4H-thiopyran-4-one can undergo oxidation to form this compound. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: The sulfoxide group in this compound can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, halides.
Major Products Formed:
Oxidation: this compound.
Reduction: Tetrahydro-4H-thiopyran-4-one.
Substitution: Various substituted tetrahydro-4H-thiopyran-4-one derivatives.
Mechanism of Action
Target of Action
Some derivatives of tetrahydro-4h-thiopyran-4-ones have shown promise as inhibitors of phosphodiesterase and β-secretase bace1 .
Biochemical Pathways
Tetrahydro-4H-thiopyran-4-one 1-oxide may affect various biochemical pathways due to its potential inhibitory effects on phosphodiesterase and β-secretase BACE1 . These enzymes play crucial roles in numerous biological processes, including signal transduction and the processing of amyloid precursor protein, respectively. Inhibition of these enzymes could lead to significant downstream effects, potentially impacting cellular signaling and the pathogenesis of diseases like Alzheimer’s .
Result of Action
Its potential inhibitory effects on phosphodiesterase and β-secretase bace1 suggest that it could have significant impacts on cellular signaling and the development of certain diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature for optimal stability . The pH, temperature, and presence of other molecules in the environment could also impact the compound’s action and efficacy .
Scientific Research Applications
Tetrahydro-4H-thiopyran-4-one 1-oxide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and electrochromic materials.
Medicinal Chemistry: Derivatives of tetrahydro-4H-thiopyran-4-one have shown antitumor, antibacterial, antiparasitic, and antifungal activities. The sulfoxide derivative may exhibit similar or enhanced biological activities.
Material Science: The compound is used in the preparation of synthetic juvenile hormones and pheromones, as well as polypropionate fragments, which are precursors to natural product analogs.
Comparison with Similar Compounds
Tetrahydro-4H-thiopyran-4-one: The parent compound without the sulfoxide group.
Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: A further oxidized derivative with a sulfone group.
Comparison:
Tetrahydro-4H-thiopyran-4-one 1-oxide vs. Tetrahydro-4H-thiopyran-4-one: The presence of the sulfoxide group in the former increases its electrophilicity and reactivity in oxidation-reduction reactions.
This compound vs. Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: The sulfoxide group in the former is less oxidized compared to the sulfone group in the latter, resulting in different reactivity and chemical properties.
Properties
IUPAC Name |
1-oxothian-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXIGLHRRJGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337727 | |
Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17396-36-0 | |
Record name | Tetrahydro-4H-thiopyran-4-one 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00337727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1lambda4-thiane-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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